molecular formula C20H29N5O2S B5984692 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE

2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5984692
M. Wt: 403.5 g/mol
InChI Key: KPHSUTXDFDXYDE-UHFFFAOYSA-N
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Description

2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, and pyrimidinone moieties

Properties

IUPAC Name

2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-amino-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S/c21-16-8-17(26)23-19(22-16)28-12-18(27)24-1-3-25(4-2-24)20-9-13-5-14(10-20)7-15(6-13)11-20/h8,13-15H,1-7,9-12H2,(H3,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHSUTXDFDXYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC(=CC(=O)N2)N)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the adamantane and piperazine intermediates, followed by their coupling with a pyrimidinone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperazine moiety can be reduced using agents such as lithium aluminum hydride.

    Substitution: The amino group in the pyrimidinone ring can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. .

Scientific Research Applications

2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the piperazine and pyrimidinone groups interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

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